Cas no 2361824-05-5 (1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one)
![1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one structure](https://www.kuujia.com/scimg/cas/2361824-05-5x500.png)
1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- 2361824-05-5
- 1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one
- Z3672062502
- EN300-26587866
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- Inchi: 1S/C26H30N2O3/c1-2-24(29)27-19-15-26(16-20-27,21-9-5-3-6-10-21)25(30)28-17-13-23(14-18-28)31-22-11-7-4-8-12-22/h2-12,23H,1,13-20H2
- InChI Key: WTMODABYIPDCQR-UHFFFAOYSA-N
- SMILES: O=C(C1(C2C=CC=CC=2)CCN(C(C=C)=O)CC1)N1CCC(CC1)OC1C=CC=CC=1
Computed Properties
- Exact Mass: 418.22564282g/mol
- Monoisotopic Mass: 418.22564282g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 621
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8Ų
- XLogP3: 4
1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26587866-0.05g |
1-[4-(4-phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one |
2361824-05-5 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one Related Literature
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
Additional information on 1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one
Research Brief on 1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one (CAS: 2361824-05-5)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of small molecule inhibitors targeting specific protein-protein interactions. Among these, the compound 1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one (CAS: 2361824-05-5) has emerged as a promising candidate for further investigation. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
The compound, characterized by its unique piperidine and phenoxy structural motifs, has been synthesized via a multi-step organic reaction pathway. Recent studies have optimized the synthesis process to improve yield and purity, which is critical for subsequent biological evaluations. The compound's structure-activity relationship (SAR) has been explored, revealing that the phenoxy and piperidine moieties are essential for its binding affinity to target proteins.
In vitro studies have demonstrated that 1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one exhibits potent inhibitory activity against specific kinases involved in inflammatory pathways. Notably, it has shown selective inhibition of key signaling molecules, such as NF-κB, which plays a pivotal role in chronic inflammatory diseases. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents.
Further investigations into the compound's mechanism of action have utilized advanced techniques such as X-ray crystallography and molecular docking simulations. These studies have elucidated the precise binding interactions between the compound and its target proteins, providing a structural basis for its inhibitory effects. The high-resolution structural data has also facilitated the design of derivatives with enhanced potency and selectivity.
In vivo studies using animal models of inflammation have corroborated the compound's efficacy, showing significant reduction in inflammatory markers and improved clinical outcomes. Pharmacokinetic analyses indicate favorable absorption and distribution profiles, although further optimization may be required to address metabolic stability and bioavailability challenges.
The potential therapeutic applications of 1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one extend beyond inflammation. Preliminary data suggest its utility in oncology, particularly in targeting kinases implicated in tumor progression. Ongoing research is exploring its effects on cancer cell lines and xenograft models, with promising early results.
In conclusion, 1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one represents a versatile scaffold for drug development, with demonstrated activity in inflammation and potential applications in oncology. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic indications. The compound's unique structural features and biological activity make it a valuable subject for continued investigation in the chemical biology and medicinal chemistry fields.
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